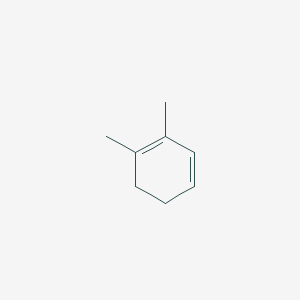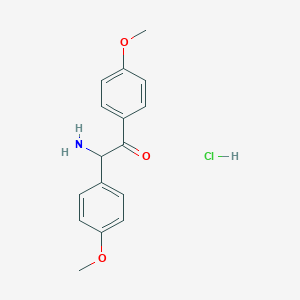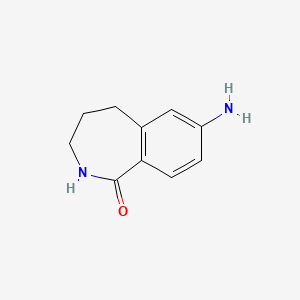
1-methoxycyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxycyclopentane-1-carboxamide is an organic compound characterized by a cyclopentane ring substituted with a methoxy group and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-methoxycyclopentane-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with methanol in the presence of a dehydrating agent to form the corresponding ester, followed by conversion to the amide using ammonia or an amine. Another method involves the direct amidation of cyclopentanecarboxylic acid with methoxyamine under suitable conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and purification through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 1-methoxycyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopentanecarboxamides.
Aplicaciones Científicas De Investigación
1-methoxycyclopentane-1-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-methoxycyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The methoxy group and carboxamide group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interaction with cellular membranes .
Comparación Con Compuestos Similares
Cyclopentanecarboxamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.
1-Methoxycyclohexanecarboxamide: Contains a cyclohexane ring instead of a cyclopentane ring, leading to variations in steric and electronic effects.
1-Methoxycyclopropanecarboxamide: Features a cyclopropane ring, which introduces significant ring strain and alters its chemical behavior.
Uniqueness: 1-methoxycyclopentane-1-carboxamide is unique due to its specific combination of a methoxy group and a cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
1-methoxycyclopentane-1-carboxamide |
InChI |
InChI=1S/C7H13NO2/c1-10-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H2,8,9) |
Clave InChI |
LRPBPVNENAUSFZ-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCCC1)C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone](/img/structure/B8605084.png)



![Benzyl 2-[(dimethylamino)methylene]-3-oxobutanoate](/img/structure/B8605112.png)


